molecular formula C15H18I3NO4 B13796532 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-19-0

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B13796532
CAS No.: 24340-19-0
M. Wt: 657.02 g/mol
InChI Key: ZUOYTYCRBLTRRN-UHFFFAOYSA-N
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Description

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound characterized by the presence of iodine atoms and an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then reacted with N-methylacetamide under specific conditions to form the desired amide. The final step involves the esterification of the amide with hexanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenol derivatives, while reduction can produce deiodinated amides .

Scientific Research Applications

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of iodine atoms and the hexanoic acid moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications .

Properties

CAS No.

24340-19-0

Molecular Formula

C15H18I3NO4

Molecular Weight

657.02 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22)

InChI Key

ZUOYTYCRBLTRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I

Origin of Product

United States

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